1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine

Descripción general

Descripción

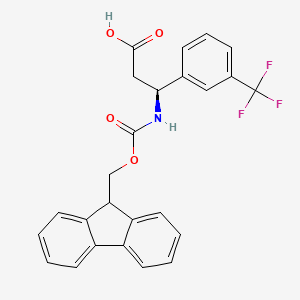

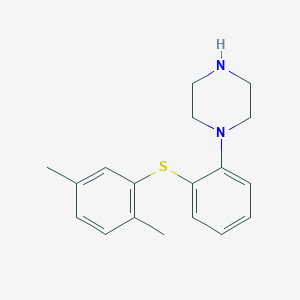

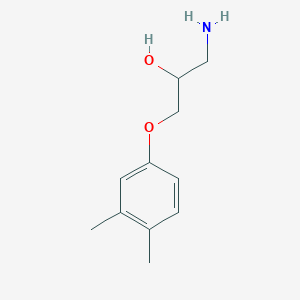

“1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine” is a chemical compound with the molecular formula C18H22N2S . It has a molecular weight of 298.45 g/mol . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of a compound of formula (VII), where Q represents S, SO or SO2 and LG represents a leaving group, with a compound of formula (XI), where Z represents hydrogen or a protecting group . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 . The canonical SMILES representation is CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C .Chemical Reactions Analysis

The key step in the synthesis of “this compound” includes an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 40.6 Ų and a complexity of 316 . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Multimodal Antidepressant Properties

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine, known as vortioxetine, exhibits significant antidepressant and anxiolytic-like effects, with a specific positive impact on cognitive symptoms in depressed patients. It targets various serotonin receptors and the serotonin transporter, enhancing cognitive performance in rodents and showing efficacy in clinical trials (Tritschler et al., 2014).

Chemical Synthesis and Structural Analysis

This compound has been synthesized and characterized through various methods, including X-ray diffraction, thermal analysis, and spectroscopic investigations. The synthesis process involves the treatment of 1-(2,5-dimethylphenyl)piperazine with H2SO4, leading to the formation of sulfate salts, which have been extensively studied for their atomic arrangements and vibrational absorption bands (Arbi et al., 2017).

Pharmacological Effects and Receptor Modulation

The compound demonstrates pharmacological effects via serotonin receptor modulation and serotonin transporter inhibition. In vivo studies have shown that it enhances the release of neurotransmitters like serotonin, dopamine, and noradrenaline in certain brain regions, contributing to its antidepressant and anxiolytic-like profiles (Mørk et al., 2012).

Antimicrobial and Antifungal Properties

Derivatives of this compound have been found to exhibit antimicrobial and antifungal activities, suggesting potential applications in combating bacterial and fungal infections (Khan et al., 2019).

Anticancer Potential

Piperazine-based dithiocarbamates, which include this compound structures, have shown promising anticancer activity, particularly against lung carcinoma. This highlights the potential of these compounds in developing new therapeutic agents for cancer treatment (Hafeez et al., 2022).

Safety and Hazards

The safety information for this compound includes hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

The primary targets of 4-Desmethyl 5-methyl vortioxetine are various serotonin receptors and the serotonin transporter (SERT). It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .

Mode of Action

4-Desmethyl 5-methyl vortioxetine interacts with its targets in a multimodal manner. It simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin . This unique combination of actions enhances the release of serotonin, norepinephrine, dopamine, acetylcholine, and histamine in specific brain areas .

Biochemical Pathways

The compound’s actions at serotonin receptors enhance the release of glutamate and inhibit the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . This modulation of neurotransmitter release may theoretically improve the efficiency of information processing in malfunctioning brain circuits .

Result of Action

The molecular and cellular effects of 4-Desmethyl 5-methyl vortioxetine’s action include increased levels of serotonin, noradrenaline, dopamine, acetylcholine, and histamine in specific brain areas . It also modifies abnormal resting state networks in the brain over the therapeutic dose range .

Action Environment

Dose adjustments should be considered on a patient-by-patient basis .

Propiedades

IUPAC Name |

1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSUXQFACZYSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide](/img/structure/B3142536.png)